molecular formula C8H13ClO B2410066 1-Chloro-3-cyclopentylpropan-2-one CAS No. 1515497-79-6

1-Chloro-3-cyclopentylpropan-2-one

Cat. No. B2410066
CAS RN: 1515497-79-6
M. Wt: 160.64
InChI Key: QJJUOIGZCUOOCE-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopentylpropan-2-one, also known as CCPO, is a synthetic organic compound that is widely used in scientific research. It is a ketone derivative of cyclopentyl and is often used as a precursor for the synthesis of other organic compounds. CCPO is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Catalytic Applications

  • Beckmann Rearrangement Catalysis : 1-Chloro-2,3-diphenylcyclopropenium ion, related to 1-Chloro-3-cyclopentylpropan-2-one, is an efficient catalyst for Beckmann rearrangement of ketoximes to amides/lactams, indicating its potential in aromatic cation-based catalysis (Srivastava et al., 2010).

Chemical Synthesis and Reactions

  • Electrophilic Chlorination : 1-Chloro-1,2-benziodoxol-3-one, a compound related to 1-Chloro-3-cyclopentylpropan-2-one, is effective in the chlorination of nitrogen-containing heterocycles and selected classes of arenes, showing its versatility in industrial applications (Wang et al., 2016).
  • Cyclopropane Preparation : A new method for preparing 1-chloro-2,3-cyclopropane, involving ultrasonic radiation, offers advantages such as high yield and convenient operation, which is crucial in the production of certain medicines (Suhen, 1997).
  • Photocyclization to Flavones : The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally related to 1-Chloro-3-cyclopentylpropan-2-one, leads to the formation of flavones, demonstrating its role in photoreactive processes (Košmrlj & Šket, 2007).

Molecular Studies and Analyses

  • Molecular Structure Investigation : The molecular structures of compounds like 3-chloro-propan-1-ol, closely related to 1-Chloro-3-cyclopentylpropan-2-one, have been studied using electron diffraction and molecular orbital calculations, providing insights into their conformational behavior (Richardson & Hedberg, 1997).

Industrial and Practical Applications

  • Enzymatic Process Development : The development of enzymatic processes for the preparation of compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, structurally similar to 1-Chloro-3-cyclopropylpropan-2-one, highlights the potential for green and high-productivity industrial applications (Guo et al., 2017).

properties

IUPAC Name

1-chloro-3-cyclopentylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c9-6-8(10)5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJUOIGZCUOOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-cyclopentylpropan-2-one

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